molecular formula C20H22N2O3 B5886921 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5886921
M. Wt: 338.4 g/mol
InChI Key: PSUXJYALTHTRBB-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as TBPM-3-MOP-Oxadiazole, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole is not fully understood, but it is believed to involve the interaction with specific biomolecules such as proteins and nucleic acids. The presence of the oxadiazole moiety in the compound structure is thought to play a crucial role in its biological activity, as it can form hydrogen bonds with the target molecules. Moreover, the tert-butyl group in the phenyl ring is believed to enhance the lipophilicity and membrane permeability of the compound, allowing it to penetrate the cell membrane and interact with intracellular targets.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has been shown to exhibit various biochemical and physiological effects, depending on the specific research application. In the context of amyloid fibril detection, this compound has been reported to bind to the fibrils and emit fluorescence upon excitation, allowing for their visualization and quantification. In the case of anti-inflammatory activity, 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Moreover, in the context of photodynamic therapy, this compound has been shown to induce cell death in cancer cells upon exposure to light, through the generation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole in scientific research is its versatility, as it has shown potential in various applications such as fluorescent imaging, anti-inflammatory activity, and photodynamic therapy. Moreover, the synthesis of this compound is relatively straightforward and can be optimized for high yield and purity. However, one of the limitations of using 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the exact mechanism of action of this compound is not fully understood, which can hinder its optimization for specific applications.

Future Directions

There are several future directions for 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole research that can be explored. One potential direction is the optimization of its fluorescence properties for amyloid fibril detection, which can aid in the early diagnosis and treatment of neurodegenerative diseases. Another direction is the investigation of its potential as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Moreover, the development of novel derivatives of 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole with improved solubility and bioavailability can enhance its efficacy in various research applications.

Synthesis Methods

5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol and 4-methoxyphenylhydrazine to form the intermediate compound, which is then reacted with a chloromethyl oxadiazole derivative to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield can be optimized through various modifications in the reaction conditions.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has shown promising results in various scientific research applications, including its potential as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines in vitro. Moreover, 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazolexadiazole has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(2,3)15-7-11-17(12-8-15)24-13-18-21-19(22-25-18)14-5-9-16(23-4)10-6-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUXJYALTHTRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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